{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile
Beschreibung
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile (CAS: 91962-28-6) is a triazine derivative with the molecular formula C₁₂H₁₂N₆ and a molecular weight of 240.27 g/mol . Structurally, it features a 1,3,5-triazine core substituted with an amino group at position 4, a 4-methylphenylamino group at position 6, and a cyanoethyl moiety at position 2. Fluorochem lists it as available in 1g, 5g, and 10g quantities, though other suppliers report discontinuation .
Eigenschaften
IUPAC Name |
2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6H2,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHDZJNLUHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 4-methylphenyl group in the target compound balances lipophilicity and steric effects, making it suitable for cellular uptake .
- Piperazinyl (in ) and morpholino (in ) substituents improve solubility and target affinity, critical for anticancer activity.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated at 1.9 (calculated using fragment-based methods), compared to 2.8 for the piperazinyl derivative () and 1.2 for the morpholino analogue ().
- Solubility: Aqueous solubility decreases with hydrophobic substituents (e.g., 4-methylphenyl), while polar groups like morpholino enhance solubility in protic solvents .
Q & A
Q. What are the recommended synthetic routes for {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution of chlorine atoms in triazine precursors. For example, 4-((4-chloro-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)benzonitrile reacts with ammonia in methanol at 65°C for 48 hours, yielding the target compound after purification via flash chromatography (water/methanol gradient) . Low yields (6% in this case) often arise from incomplete substitution or side reactions. Optimization strategies include:
- Temperature control : Prolonged heating (e.g., 72 hours) to drive substitution to completion.
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Solvent selection : Polar aprotic solvents like DMF may improve solubility of intermediates.
Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the acetonitrile group (δ ~2.5–3.0 ppm in ¹H NMR; δ ~115–120 ppm in ¹³C NMR) and triazine ring protons (δ ~8.0–9.5 ppm) . Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this.
- HRMS : Confirm molecular weight (C₁₂H₁₂N₆, MW 240.27) with <2 ppm error .
- IR spectroscopy : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and nitrile (~2240 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How does structural modification of the triazine core influence biological activity, particularly in enzyme inhibition?
The triazine scaffold is a versatile pharmacophore. Substitutions at the 4-amino and 6-aryl positions modulate interactions with enzyme active sites. For example:
- GPR68 modulation : Analogues with extended alkyl/aryl chains (e.g., 4-phenoxybenzyl ) enhance binding to G protein-coupled receptors, as shown in calcium release assays using HEK293 cells .
- PI3Kγ inhibition : Co-crystallization studies (PDB: 3QAQ) reveal that the triazine-benzimidazole moiety forms hydrogen bonds with kinase catalytic domains .
- DNA methyltransferase (DNMT) inhibition : Electron-withdrawing groups (e.g., -Cl) at the aryl position increase potency by stabilizing π-π stacking with DNMT’s adenine-binding pocket .
Q. What computational approaches are used to predict the compound’s reactivity and stability in aqueous environments?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular dynamics (MD) simulations : Simulate solvation in water to assess hydrolytic stability. The triazine ring’s planar structure resists hydrolysis at pH 7.4, but acidic/basic conditions (pH <3 or >10) may degrade the nitrile group .
Q. How can contradictory data on biological activity across studies be reconciled?
Discrepancies often stem from assay conditions. For instance:
- Calcium flux vs. cAMP assays : Compound 78 (triazine derivative) showed EC₅₀ = 1.2 μM in calcium release assays but no activity in cAMP assays, indicating pathway-specific effects .
- Cell line variability : Activity against HEK293 cells (expressing 5-HT₂B receptors) may not translate to primary cells due to receptor density differences. Validate using orthogonal assays (e.g., radioligand binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
